Bis(trimethylsilyl)methane (BTMSM) is a highly versatile organosilicon liquid (boiling point 133-134 °C) characterized by a central methylene bridge flanked by two trimethylsilyl groups. In industrial and advanced research procurement, it is primarily sourced as a halogen-free, single-source chemical vapor deposition (CVD) precursor for silicon carbide (SiC) and amorphous hydrogenated silicon-carbon (a-Si:C:H) films [1]. Beyond thin-film deposition, BTMSM is increasingly procured as a specialized electrolyte additive for lithium-ion and all-solid-state batteries, where its trimethylsilyl groups facilitate the formation of stable cathode-electrolyte interphases (CEI) [2]. Additionally, it serves as a critical building block in organometallic synthesis, yielding sterically bulky, highly alkane-soluble alkali metal carbanions that resist ether cleavage[3].
Substituting BTMSM with simpler alkylsilanes (like tetramethylsilane) or dual-gas systems (silane and methane) introduces severe process inefficiencies and safety liabilities. In CVD applications, relying on silane gas requires extensive safety infrastructure to manage its pyrophoric and highly toxic nature, whereas BTMSM is a stable liquid that delivers a pre-formed Si-C-Si backbone, enabling lower substrate deposition temperatures (150-300 °C) and generating highly reactive silene intermediates [1]. In electrochemical applications, replacing BTMSM with generic carbonate solvents fails to provide the targeted oxidative decomposition required to form a protective trimethylsilyl-derived interphase on high-voltage cathodes, leading to rapid capacity fade and interfacial degradation in solid-state systems [2].
In the growth of silicon carbide (Si1-xCx) and a-Si:C:H thin films, traditional methods rely on separate silicon (SiH4) and carbon (CH4) sources. BTMSM serves as a highly effective single-source precursor that eliminates the need for pyrophoric silane gas. Thermal activation of BTMSM yields reactive 1,1-dimethylsilene intermediates, which bypass the less favorable C-H bond cleavage pathways required when using simpler precursors like tetramethylsilane (TMS). This allows for efficient film growth at significantly reduced substrate temperatures (150-300 °C) while maintaining precise control over the Si-C stoichiometry [1].
| Evidence Dimension | Precursor handling and deposition temperature |
| Target Compound Data | Liquid precursor (BP 133-134 °C); enables film growth at 150-300 °C via 1,1-dimethylsilene intermediate. |
| Comparator Or Baseline | SiH4 + CH4 (Pyrophoric dual-gas) or Tetramethylsilane (TMS; dominated by less favorable C-H bond cleavage). |
| Quantified Difference | Replaces toxic/pyrophoric dual-gas systems with a single liquid source; reduces required thermal activation energy compared to TMS. |
| Conditions | Hot-Wire CVD (HWCVD) and Remote Hydrogen Plasma CVD (RHP-CVD) systems. |
Procuring BTMSM drastically reduces the safety infrastructure costs associated with silane gas while improving deposition yields for advanced semiconductor and protective coatings.
In all-solid-state batteries utilizing thiophosphate-based solid electrolytes (e.g., LPSCl), interfacial degradation at the cathode is a primary failure mode. The introduction of trimethylsilyl compounds like BTMSM as solid electrolyte additives leverages the oxidative decomposition of the trimethylsilyl group during charging to form a highly stable cathode-electrolyte interphase (CEI). Compared to bare LPSCl electrolytes, the presence of these trimethylsilyl additives suppresses interfacial side reactions with high-voltage cathodes (like LiCoO2), enabling superior long-term cycling stability and preventing capacity fade over extended operation [1].
| Evidence Dimension | Cathode-Electrolyte Interfacial (CEI) Stability |
| Target Compound Data | Forms stable CEI layer via trimethylsilyl oxidative decomposition. |
| Comparator Or Baseline | Bare LPSCl solid electrolyte (subject to continuous oxidative degradation). |
| Quantified Difference | Maintains high capacity retention by expanding the stable electrochemical window up to 4.5 V. |
| Conditions | Li | LPSCl | LiCoO2 all-solid-state battery cells cycled up to 4.35V - 4.5V. |
For battery manufacturers, BTMSM provides a targeted chemical mechanism to extend the cycle life and safety of next-generation solid-state lithium batteries.
When used to synthesize sterically demanding alkali metal compounds, BTMSM yields bis(trimethylsilyl)methyllithium and -sodium. Unlike standard heavier alkali metal alkyls which are largely insoluble in inert solvents, the BTMSM-derived sodium compound is highly soluble in non-polar alkanes like hexane. Furthermore, when coordinated with O-donor ligands such as tetrahydrofuran (THF), the bis(trimethylsilyl)methyl anion demonstrates exceptional stability; it does not induce ether cleavage or solvolysis, in stark contrast to the rapid degradation typically observed with highly reactive reagents like t-butyllithium [1].
| Evidence Dimension | Solvent compatibility and ether cleavage reactivity |
| Target Compound Data | Forms bis(trimethylsilyl)methyl carbanions with 0% THF cleavage. |
| Comparator Or Baseline | t-Butyllithium or Neopentyllithium (rapid THF cleavage/solvolysis). |
| Quantified Difference | 100% retention of solvent integrity in THF at room temperature; highly soluble in non-polar alkanes. |
| Conditions | Room temperature alkane solutions with added THF or TMEDA ligands. |
Allows chemical manufacturers to perform complex organometallic reactions in a broader range of solvents without the yield losses associated with solvent degradation.
Ideal for the chemical vapor deposition of amorphous hydrogenated silicon-carbon (a-Si:C:H) and silicon carbide (SiC) films in semiconductor manufacturing, particularly where avoiding pyrophoric silane gas is a facility safety priority [1].
Procured for formulation into lithium-ion and thiophosphate-based all-solid-state battery electrolytes to form stable cathode-electrolyte interphases (CEI) and prevent oxidative degradation [2].
Used as a starting material to generate bis(trimethylsilyl)methyl alkali metal compounds, which are prized for their high solubility in alkanes and resistance to ether cleavage in complex synthetic workflows [3].
Flammable;Irritant